2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,5,6-Hexamethoxy-1H-azaphosphinin-2-ium is a complex organophosphorus compound characterized by its unique structure, which includes multiple methoxy groups attached to a phosphorus-nitrogen ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium typically involves the reaction of a phosphorus-containing precursor with methoxy-substituted reagents under controlled conditions. One common method includes the use of phosphorus trichloride and methanol in the presence of a base to facilitate the substitution reactions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,5,6-Hexamethoxy-1H-azaphosphinin-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphorus precursor.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,5,6-Hexamethoxy-1H-azaphosphinin-2-ium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism by which 2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the phosphorus-nitrogen ring structure allow it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen in their ring structures and are used in various applications, including as anti-infective agents.
Hexamethylphosphetane Oxides: Similar in containing multiple methyl groups and phosphorus, these compounds are used in organic synthesis and catalysis.
Uniqueness
What sets 2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium apart is its specific arrangement of methoxy groups and the phosphorus-nitrogen ring, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H19NO6P+ |
---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium |
InChI |
InChI=1S/C10H19NO6P/c1-12-7-8(13-2)10(15-4)18(16-5,17-6)11-9(7)14-3/h11H,1-6H3/q+1 |
InChI-Schlüssel |
NGRQDJHEFKWAMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N[P+](C(=C1OC)OC)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.